molecular formula C12H5Cl5 B14686881 (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane CAS No. 29887-33-0

(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane

Cat. No.: B14686881
CAS No.: 29887-33-0
M. Wt: 326.4 g/mol
InChI Key: HKKKANZBUZYLQW-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple chlorine atoms attached to a cyclopentadienylidene ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane typically involves the chlorination of cyclopentadiene followed by the introduction of a chlorophenyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out under controlled temperatures to ensure the desired substitution pattern on the cyclopentadienylidene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to control the reaction environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms on the cyclopentadienylidene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions include various chlorinated derivatives, dechlorinated compounds, and substituted cyclopentadienylidene derivatives. These products can have different physical and chemical properties, making them useful for further applications.

Scientific Research Applications

(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity with biological molecules makes it a candidate for biochemical studies and potential drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-bromophenyl)methane
  • (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-fluorophenyl)methane
  • (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-methylphenyl)methane

Uniqueness

Compared to similar compounds, (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane stands out due to its specific substitution pattern and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

29887-33-0

Molecular Formula

C12H5Cl5

Molecular Weight

326.4 g/mol

IUPAC Name

1-chloro-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)5-8-9(14)11(16)12(17)10(8)15/h1-5H

InChI Key

HKKKANZBUZYLQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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